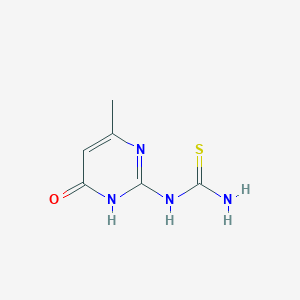

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Vue d'ensemble

Description

“N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It has been found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections . It is used to obtain various S-alkyl derivatives with anticonvulsant activity .

Synthesis Analysis

The compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide . A good yield was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .

Molecular Structure Analysis

The molecular formula of the compound is C14H18N6O2 and its molecular weight is 302.338. The compound has a complex structure with multiple functional groups, including a pyrimidinone ring, a thiourea group, and a methyl group .

Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . When reacted with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When heated with aniline in boiling ethanol, it results in substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .

Physical and Chemical Properties Analysis

The compound forms colorless crystals . It has a melting point of 179-181°C . The IR spectrum shows peaks at 1649 cm-1 (C=O) and 1590 cm-1 (C=N) .

Applications De Recherche Scientifique

Chemosensing Applications

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea, a derivative of thiourea, has been recognized for its applications in chemosensing. Thioureas are known for their excellent biological and non-biological applications, primarily due to their ability to establish inter- and intramolecular hydrogen bonding. This property makes thiourea derivatives crucial in designing chemosensors for detecting various environmental pollutants. Specifically, thioureas and their derivatives are used as highly sensitive, selective, and simple fluorimetric (turn-off and turn-on), and colorimetric chemosensors for detecting different types of anions and neutral analytes. These chemosensors are employed in various fields including biological, environmental, and agricultural samples, showcasing their broad utility and significance (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives, particularly with selected metals such as Cu, Ag, and Au, has notable importance in medicinal and biological applications. These derivatives exhibit enhanced activities in pharmaceutical chemistry when coordinated with appropriate metal ions. The combination of thiourea derivatives with metals leads to the development of compounds that can be used as chemosensors, aiding in the detection of anions and cations in environmental and biological samples. The versatility and biological activity of these compounds make them significant in various life science applications, including the potential to develop new therapeutic agents (Khan et al., 2020).

Synthetic and Pharmacological Aspects

The compound falls under the dihydropyrimidinones/thiones category, which is derived from multi-component reactions like the Biginelli reaction. Dihydropyrimidinones (DHPM) pharmacophore is a significant heterocyclic ring in medicinal chemistry, playing a crucial role as an anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular agent. The broad biological profile and wide range of therapeutic applications of these compounds emphasize their importance in drug discovery and development (Khasimbi et al., 2020).

Mécanisme D'action

Target of Action

The primary target of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is SecA , a key component of the bacterial Sec-dependent secretion pathway . SecA ATPase is one of the essential components in the Sec machinery, which provides a major pathway to help protein translocation from the cytosol across or into the cytoplasmic membrane .

Mode of Action

This compound interacts with its target, SecA, by inhibiting its ATPase activity . This inhibition disrupts the Sec-dependent secretion pathway, which is crucial for bacterial survival .

Biochemical Pathways

The affected pathway is the Sec-dependent secretion pathway . This pathway is responsible for protein translocation from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, this compound disrupts this pathway, leading to downstream effects that include impaired bacterial survival .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of SecA ATPase and disruption of the Sec-dependent secretion pathway . This leads to impaired protein translocation, which is essential for bacterial survival .

Propriétés

IUPAC Name |

(4-methyl-6-oxo-1H-pyrimidin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCAKQDBKKNOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

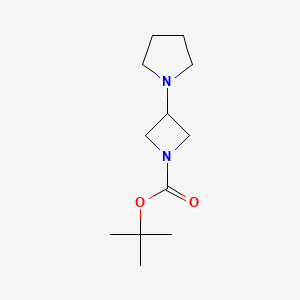

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)